molecular formula C8H9FO2S B15257482 (2-Methylphenyl)methanesulfonyl fluoride

(2-Methylphenyl)methanesulfonyl fluoride

Cat. No.: B15257482
M. Wt: 188.22 g/mol
InChI Key: YHCDVIGBNCWCOZ-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a derivative of methanesulfonyl fluoride, where a methylphenyl group is attached to the methanesulfonyl fluoride core. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of 2-methylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Methylphenylmethanol+Methanesulfonyl chloride(2-Methylphenyl)methanesulfonyl fluoride+HCl\text{2-Methylphenylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylphenylmethanol+Methanesulfonyl chloride→(2-Methylphenyl)methanesulfonyl fluoride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the reaction conditions and monitoring the progress of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrogen fluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: The major product is the corresponding sulfonic acid.

    Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

(2-Methylphenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in the mechanism of action include the formation of stable sulfonyl-enzyme complexes, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: A simpler analog with similar reactivity but lacking the methylphenyl group.

    Phenylmethanesulfonyl fluoride: Similar structure but with a phenyl group instead of a methylphenyl group.

    Tosyl fluoride: Contains a toluene sulfonyl group instead of a methanesulfonyl group.

Uniqueness

(2-Methylphenyl)methanesulfonyl fluoride is unique due to the presence of the methylphenyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can also affect its interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

(2-methylphenyl)methanesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3

InChI Key

YHCDVIGBNCWCOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)F

Origin of Product

United States

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